(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 2,6-dimethoxybiphenyl with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions include oxidation, reduction, and substitution, which are catalyzed by specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure with phosphine group instead of methanol.
2-(Di-t-butylphosphino)-3,6-dimethoxy-2’-4’-6’-tri-i-propyl-1,1’-biphenyl: Contains additional alkyl groups and phosphine group.
Uniqueness
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and methanol groups, which provide distinct reactivity and potential for various chemical transformations. Its structure allows for specific interactions with enzymes and receptors, making it valuable in scientific research .
Biological Activity
(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by two methoxy groups and a hydroxymethyl group on the biphenyl framework, suggests possible interactions with various biological targets. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from starting materials such as 2,6-dimethoxyphenol and appropriate reagents under controlled conditions. Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. For instance, one study reported that this compound exhibited significant cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 µM to 25 µM depending on the cell line and treatment duration .
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MCF-7 | 15 | 72 hours |
HeLa | 20 | 72 hours |
HCT-116 | 18 | 72 hours |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, suggesting an inhibition of cell cycle progression. Flow cytometry analysis indicated a significant increase in the sub-G1 population, indicative of apoptosis .
- Apoptosis Induction : Studies demonstrated that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP in various cancer cell lines .
Study 1: Anticancer Activity
In a controlled study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of 15 µM after 72 hours. The study also highlighted the compound's ability to induce apoptosis through the intrinsic pathway, as evidenced by increased mitochondrial membrane permeability and cytochrome c release into the cytosol .
Study 2: HIV Protease Inhibition
Another significant finding involves its potential as an HIV protease inhibitor. A related biphenyl derivative demonstrated substantial inhibitory activity against HIV-1 protease, suggesting that modifications to the biphenyl structure could enhance antiviral properties . This opens avenues for further research into its use in antiviral therapies.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[4-(2,6-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-4-3-5-14(18-2)15(13)12-8-6-11(10-16)7-9-12/h3-9,16H,10H2,1-2H3 |
InChI Key |
WQGQMMIPJZVMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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